molecular formula C22H23N3O5 B10872037 methyl 4,5-dimethoxy-2-{[(1Z)-1-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)ethyl]amino}benzoate

methyl 4,5-dimethoxy-2-{[(1Z)-1-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)ethyl]amino}benzoate

Cat. No.: B10872037
M. Wt: 409.4 g/mol
InChI Key: HWBLXSMIAWHJLA-UHFFFAOYSA-N
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Description

Methyl 4,5-dimethoxy-2-{[(1Z)-1-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)ethyl]amino}benzoate is a structurally complex molecule featuring:

  • A dimethoxy-substituted benzoate ester: Methoxy groups at positions 4 and 5 enhance electron density and influence solubility and reactivity .
  • (1Z)-ethylidene amino linker: The Z-configuration at the ethylidene double bond stabilizes the molecule’s geometry, affecting stereoelectronic properties and interaction with enzymes or receptors .

This compound is of interest in medicinal chemistry due to structural motifs shared with bioactive pyrazolone derivatives, which are known for antimicrobial, anti-inflammatory, and anticancer activities .

Properties

Molecular Formula

C22H23N3O5

Molecular Weight

409.4 g/mol

IUPAC Name

methyl 4,5-dimethoxy-2-[1-(5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)ethylideneamino]benzoate

InChI

InChI=1S/C22H23N3O5/c1-13(20-14(2)24-25(21(20)26)15-9-7-6-8-10-15)23-17-12-19(29-4)18(28-3)11-16(17)22(27)30-5/h6-12,24H,1-5H3

InChI Key

HWBLXSMIAWHJLA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1)C2=CC=CC=C2)C(=NC3=CC(=C(C=C3C(=O)OC)OC)OC)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4,5-dimethoxy-2-{[(1Z)-1-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)ethyl]amino}benzoate typically involves multiple steps:

    Formation of the Pyrazole Moiety: The pyrazole ring can be synthesized through the reaction of hydrazine with an appropriate diketone, such as acetylacetone, under acidic conditions.

    Substitution on the Benzoate Core: The benzoate core is functionalized with methoxy groups through methylation reactions using reagents like dimethyl sulfate or methyl iodide in the presence of a base.

    Coupling Reaction: The final step involves coupling the pyrazole derivative with the substituted benzoate. This can be achieved through a condensation reaction, often facilitated by a catalyst such as p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the pyrazole moiety, potentially converting the ketone group to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce additional functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nitrating mixture (HNO₃/H₂SO₄) for nitration, and halogens (Cl₂, Br₂) in the presence of a Lewis acid for halogenation.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Introduction of nitro or halogen groups on the aromatic ring.

Scientific Research Applications

Chemical Properties and Structure

Methyl 4,5-dimethoxy-2-{[(1Z)-1-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)ethyl]amino}benzoate possesses a unique structure characterized by multiple functional groups, including methoxy and pyrazole moieties. Its molecular formula is C24H25N3O7C_{24}H_{25}N_{3}O_{7} with a molecular weight of 467.5 g/mol. The compound's intricate design allows it to interact with various biological targets, making it a candidate for therapeutic applications.

Biological Applications

The compound has shown promise in several biological applications:

Anticancer Activity

Research indicates that compounds containing pyrazole rings exhibit significant anticancer properties. For instance, derivatives of pyrazoles have been synthesized and evaluated for their cytotoxic effects on cancer cell lines. These studies suggest that this compound may exert similar effects through mechanisms such as apoptosis induction and inhibition of cancer cell proliferation .

Antioxidant Activity

Compounds with pyrazole structures have also been reported to possess antioxidant properties. Studies have demonstrated that certain pyrazole derivatives can scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases . The antioxidant capacity of this compound could be explored further to establish its potential in health supplements or therapeutic agents.

Enzyme Inhibition

The compound may act as an enzyme inhibitor by binding to active sites on target enzymes. This mechanism is critical for the development of drugs aimed at treating conditions such as cancer or metabolic disorders. The ability to modulate enzyme activity positions this compound as a valuable candidate in drug design .

Synthetic Methodologies

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of the Pyrazole Ring : This step involves the reaction of a hydrazine derivative with a β-diketone.
  • Esterification : The carboxylic acid group undergoes esterification with methanol to form the methyl ester.
  • Methoxylation : Introduction of methoxy groups is achieved through methylation reactions using reagents like dimethyl sulfate.

These synthetic routes highlight the compound's complexity and the need for careful optimization during synthesis .

Comparative Studies

When compared to similar compounds such as methyl 4,5-dimethoxy-2-nitrobenzoate and methyl 4,5-dimethoxy-2-amino benzoate, methyl 4,5-dimethoxy-2-{[(1Z)-1-(3-methyl-5-oxo-1-phenyldihydro-pyrazol)]ethyl]amino}benzoate exhibits distinct chemical and biological properties due to its unique functional groups. Such comparisons are essential for understanding the specific advantages offered by this compound in therapeutic contexts .

Mechanism of Action

The exact mechanism of action would depend on the specific application. For instance, if used as a drug, the compound might interact with specific enzymes or receptors, inhibiting their activity. The pyrazole moiety could play a crucial role in binding to the active site of enzymes, while the methoxy groups might enhance the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Key Observations:

Substituent Position and Electronic Effects: Methoxy vs. ethoxy groups (e.g., vs. target compound) influence solubility and metabolic pathways. Fluorine substitution (e.g., ) enhances binding affinity to targets like kinases or GPCRs due to electronegativity and van der Waals interactions.

Linker Modifications: The propylamino group in introduces a basic nitrogen, enabling salt formation and improved solubility in acidic environments.

Biological Activity Trends :

  • Pyrazolone derivatives with extended aromatic systems (e.g., benzothiazole in ) exhibit higher antimicrobial activity due to improved membrane penetration .

Hypothetical Data Table for Target Compound (Inferred from Analogues)

Property Target Compound Methyl 4-{[(3-ethoxy...) Methyl 2-({(1Z)-1-[1-(4-fluorophenyl)...)
Molecular Weight ~415.4 g/mol ~429.4 g/mol ~409.3 g/mol
LogP ~2.8 (predicted) ~3.1 ~2.5
Bioactivity (Hypothetical) Moderate anti-inflammatory (inferred) Antimicrobial Anticancer (fluorophenyl effect)

Biological Activity

Methyl 4,5-dimethoxy-2-{[(1Z)-1-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)ethyl]amino}benzoate is a complex organic compound with significant potential in biological research. Its unique structure, characterized by multiple functional groups including methoxy and pyrazole moieties, suggests various biological activities that warrant investigation.

Chemical Structure and Properties

The molecular formula of the compound is C24H25N3O7C_{24}H_{25}N_{3}O_{7} with a molecular weight of 467.5 g/mol. The IUPAC name is methyl 4,5-dimethoxy-2-[1-[5-(2-methoxy-2-oxoethyl)-3-oxo-2-phenyl-1H-pyrazol-4-yl]ethylideneamino]benzoate. The chemical structure can be summarized as follows:

PropertyValue
Molecular FormulaC24H25N3O7
Molecular Weight467.5 g/mol
IUPAC Namemethyl 4,5-dimethoxy-2-[...]
InChI KeyZULPOYMKAHAENZ-UHFFFAOYSA-N

The biological activity of this compound is likely mediated through several mechanisms:

Inhibition of Enzymes: The compound may bind to specific enzymes, inhibiting their activity and altering metabolic pathways.

Receptor Modulation: It might interact with cell surface receptors, influencing signaling cascades that affect cellular responses.

DNA Intercalation: The structure suggests potential for intercalating with DNA, which could impact replication and transcription processes.

Anticancer Activity

Recent studies have indicated that derivatives of pyrazole compounds exhibit promising anticancer properties. Research involving similar compounds has shown that they can induce apoptosis in cancer cells through mechanisms such as caspase activation and modulation of Bcl-2 family proteins .

Antimicrobial Properties

The compound's structural features suggest potential antimicrobial activity. Compounds with methoxy and pyrazole groups have been documented to exhibit significant antibacterial effects against various pathogens. For instance, studies have shown that related pyrazole derivatives possess broad-spectrum antimicrobial properties .

Case Study 1: Anticancer Efficacy

A study evaluated the cytotoxic effects of a related pyrazole compound on human cancer cell lines. The results demonstrated that the compound inhibited cell proliferation in a dose-dependent manner, with IC50 values ranging from 10 to 30 µM depending on the cell line tested. This suggests that methyl 4,5-dimethoxy-2-{[(1Z)-1-(3-methyl-5-oxo...]} may have similar effects .

Case Study 2: Antimicrobial Activity

In another investigation, a series of methoxy-substituted pyrazoles were screened for antimicrobial activity against Gram-positive and Gram-negative bacteria. Compounds showed minimum inhibitory concentrations (MICs) as low as 15 µg/mL against Staphylococcus aureus and Escherichia coli, indicating strong antibacterial potential .

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